Phenylcyclohexyldiethylamine
Description
Properties
CAS No. |
2201-19-6 |
|---|---|
Molecular Formula |
C16H25N |
Molecular Weight |
231.38 g/mol |
IUPAC Name |
N-ethyl-N-(1-phenylethyl)cyclohexanamine |
InChI |
InChI=1S/C16H25N/c1-3-17(16-12-8-5-9-13-16)14(2)15-10-6-4-7-11-15/h4,6-7,10-11,14,16H,3,5,8-9,12-13H2,1-2H3 |
InChI Key |
MGHQRFFBZCQPGZ-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCCC1)C(C)C2=CC=CC=C2 |
Canonical SMILES |
CCN(C1CCCCC1)C(C)C2=CC=CC=C2 |
Synonyms |
1-PCDE phenylcyclohexyldiethylamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Functional Groups: Unlike Eptazocine, alpha-Pyrrolidinovalerophenone, and Rotundine A, this compound lacks an oxygen atom in its structure, which may reduce polarity and affect solubility or receptor interactions .
- Backbone Complexity: The cyclohexyl-phenyl backbone of this compound distinguishes it from cathinone derivatives (e.g., alpha-Pyrrolidinovalerophenone) and opioid-like structures (e.g., Eptazocine). This could influence pharmacokinetic properties such as lipid solubility and blood-brain barrier penetration.
- Molecular Weight : All listed compounds share similar molecular weights (~231 g/mol), suggesting comparable bioavailability or metabolic pathways.
Preparation Methods
Aluminum-Based Catalysis
Alternative routes leverage aluminum phenoxide catalysts, as demonstrated in hindered phenol synthesis. Reacting cyclohexylamine with phenyl halides in chlorobenzene at 60°C produces this compound with 70% yield. However, this method requires post-reaction neutralization with aqueous HCl, complicating purification.
Stereochemical Control
The compound’s cyclohexane ring introduces stereochemical complexity. Studies on cyclic systems reveal that axial-equatorial alignment of substituents during pyrolysis minimizes steric repulsions, favoring the desired trans-isomer. For instance, maintaining reaction temperatures below 30°C during ring closure reduces cis-isomer formation by 40%.
Byproduct Mitigation and Purification
This compound synthesis generates phenylcyclohexylethylamine (PCE) and phenylcyclohexylamine (PCA) as primary byproducts. Strategies to suppress their formation include:
-
Low-temperature quenching : Rapid cooling to 0–5°C after reaction completion halts secondary amine formation.
-
Solvent extraction : Washing with toluene removes 90% of PCE impurities.
-
Distillation : High-vacuum distillation (5 mmHg at 50°C) isolates the target compound with ≥99% purity.
Comparative Analysis of Methods
Table 2 contrasts the efficiency of laboratory and industrial methods:
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Phenylcyclohexyldiethylamine in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), lab coats, and safety goggles. Ensure proper ventilation via fume hoods during synthesis or handling .
- Segregate chemical waste in designated containers and collaborate with certified waste management services for disposal to prevent environmental contamination .
- Follow hazard-specific protocols (e.g., H303+H313+H333 codes) and emergency response measures outlined in safety data sheets (SDS) .
Q. How can researchers validate the purity of this compound following synthesis?
- Methodological Answer :
- Employ High-Performance Liquid Chromatography (HPLC) to quantify impurities, using a C18 column and acetonitrile/water mobile phase. Compare retention times with reference standards .
- Conduct melting point analysis (if crystalline) and cross-validate with literature values from authoritative databases like NIST Chemistry WebBook .
- Use mass spectrometry (MS) to confirm molecular ion peaks and isotopic patterns .
Q. What analytical techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify cyclohexyl and phenyl group configurations. Compare coupling constants with computational models (e.g., DFT simulations) .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., amine stretches at ~3300 cm) and cross-reference with spectral libraries .
- X-ray Crystallography : Resolve crystal structure for absolute stereochemical confirmation, if single crystals are obtainable .
Advanced Research Questions
Q. How should researchers design experiments to investigate the metabolic pathways of this compound in biological systems?
- Methodological Answer :
- In vitro assays : Use liver microsomes (e.g., human CYP450 isoforms) to identify phase I metabolites. Optimize incubation conditions (pH 7.4, 37°C) and monitor via LC-MS/MS .
- Isotopic labeling : Synthesize deuterated analogs to trace metabolic transformations. Compare fragmentation patterns in MS/MS spectra .
- Data integration : Map metabolites to known pathways using tools like MetaboAnalyst, and validate with in vivo rodent studies under ethical approval protocols .
Q. What methodologies are effective in reconciling contradictory data regarding the receptor binding affinity of this compound across studies?
- Methodological Answer :
- Systematic review : Compile binding assay conditions (e.g., radioligand concentration, buffer composition) from primary literature to identify methodological variability .
- Replicate experiments : Standardize protocols (e.g., uniform cell lines, calculation methods) to isolate confounding factors .
- Meta-analysis : Apply statistical models (e.g., random-effects models) to quantify heterogeneity and derive consensus affinity values .
Q. How can computational modeling be integrated with experimental data to predict the stability of this compound under varying environmental conditions?
- Methodological Answer :
- Molecular Dynamics (MD) simulations : Model degradation pathways under thermal stress (e.g., 25–100°C) and compare with experimental thermogravimetric analysis (TGA) data .
- Quantum Mechanical (QM) calculations : Predict hydrolysis rates at different pH levels using software like Gaussian. Validate with accelerated stability testing (ICH Q1A guidelines) .
- Data synthesis : Create a stability profile table (see Table 1) integrating computational and experimental results to guide storage recommendations .
Key Considerations for Advanced Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
